molecular formula C18H17N5O B15102189 N-(1H-indol-4-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(1H-indol-4-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B15102189
M. Wt: 319.4 g/mol
InChI Key: OPKCDKLYYDKTGQ-UHFFFAOYSA-N
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Description

N-(1H-indol-4-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-4-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the indole and pyrazolo[3,4-b]pyridine precursors. Common synthetic strategies include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Mechanism of Action

The mechanism of action of N-(1H-indol-4-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:

Biological Activity

N-(1H-indol-4-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C20H20N5OC_{20}H_{20}N_5O and a molecular weight of 381.9 g/mol. Its structure features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities.

Research indicates that compounds with a pyrazolo[3,4-b]pyridine scaffold can act as selective modulators of various biological pathways:

  • PPARα Activation : The compound has been shown to activate peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism and glucose homeostasis. Structural studies reveal that the ligand-binding domain of PPARα forms a hydrogen-bond network essential for activation, suggesting that this compound could be beneficial in treating dyslipidemia and metabolic disorders .
  • Antiviral Activity : Derivatives of pyrazolo[3,4-b]pyridine have demonstrated antiviral properties against various viruses. For instance, certain derivatives exhibit significant inhibition of herpes simplex virus type-1 (HSV-1) replication with effective concentrations (EC50) ranging from 5 to 28 μM . This highlights the potential of these compounds in developing antiviral therapies.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Type Target/Pathway EC50/IC50 Values Reference
PPARα ActivationLipid MetabolismNot specified
AntiviralHSV-15–28 μM
AntiproliferativeVarious Cancer Cell LinesIC50 ~ 0.36 µM (CDK2)
SelectivityCDK2 vs. CDK9265-fold selectivity

Case Studies and Research Findings

Several studies have explored the effects of this compound:

  • Anticancer Activity : In vitro studies have shown that derivatives containing the pyrazolo[3,4-b]pyridine scaffold exhibit potent antiproliferative activity against human cancer cell lines such as HeLa and HCT116. These compounds inhibit cellular proliferation effectively at low concentrations .
  • Selectivity in Kinase Inhibition : Research has demonstrated that specific derivatives possess extraordinary selectivity towards cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9. This selectivity is crucial for minimizing side effects in therapeutic applications targeting cell cycle regulation .

Properties

Molecular Formula

C18H17N5O

Molecular Weight

319.4 g/mol

IUPAC Name

N-(1H-indol-4-yl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H17N5O/c1-10-9-13(16-11(2)22-23(3)17(16)20-10)18(24)21-15-6-4-5-14-12(15)7-8-19-14/h4-9,19H,1-3H3,(H,21,24)

InChI Key

OPKCDKLYYDKTGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3=CC=CC4=C3C=CN4

Origin of Product

United States

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